2-Fluoro-N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide
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Overview
Description
2-Fluoro-N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes multiple aromatic rings, a triazole ring, and various functional groups such as fluorine, methyl, and thiophene. The presence of these groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multi-step organic reactions. The key steps include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine groups: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the thiophene and pyrazole rings: These can be introduced through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Final assembly of the benzamide structure: This involves amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like recrystallization, chromatography, or distillation to isolate the desired product.
Quality control: Implementing analytical techniques such as HPLC, NMR, and mass spectrometry to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: N-bromosuccinimide (NBS) for bromination, nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its use as a pharmaceutical agent for treating specific diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may involve hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenyl N-(4-methyl-2-nitrophenyl)carbamate
- N-(4-Fluorophenyl)-4-methylbenzylamine
- 2-Chloro-6-(4-fluorophenyl)isonicotinaldehyde
Uniqueness
2-Fluoro-N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide stands out due to its complex structure, which includes multiple functional groups and rings
Properties
Molecular Formula |
C32H26F2N6O2S2 |
---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
2-fluoro-N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C32H26F2N6O2S2/c1-20-8-10-21(11-9-20)27-17-26(28-7-4-16-43-28)38-40(27)30(41)19-44-32-37-36-29(39(32)23-14-12-22(33)13-15-23)18-35-31(42)24-5-2-3-6-25(24)34/h2-16,27H,17-19H2,1H3,(H,35,42) |
InChI Key |
OKNLWUXNOAPHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CC=C5F)C6=CC=CS6 |
Origin of Product |
United States |
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